molecular formula C17H13ClFNO3S B11513458 2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid

2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11513458
M. Wt: 365.8 g/mol
InChI Key: IHTFQSGSXXUYSH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with 2-fluorobenzoyl chloride in the presence of a thiazolidine derivative. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the formation of the thiazolidine ring. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiazolidine ring and the halogenated phenyl groups contribute to its ability to interact with biological macromolecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

    3-[(2-Fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid: Lacks the chlorophenyl group, leading to variations in reactivity and applications.

    2-(2-Bromophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid: Contains a bromophenyl group instead of chlorophenyl, which may affect its chemical behavior and biological activity.

Uniqueness

The unique combination of chlorophenyl and fluorophenyl groups in 2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid imparts distinct chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H13ClFNO3S

Molecular Weight

365.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-(2-fluorobenzoyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H13ClFNO3S/c18-12-7-3-1-5-10(12)16-20(14(9-24-16)17(22)23)15(21)11-6-2-4-8-13(11)19/h1-8,14,16H,9H2,(H,22,23)

InChI Key

IHTFQSGSXXUYSH-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F)C(=O)O

Origin of Product

United States

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